molecular formula C12H12O8S2 B14011831 4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one CAS No. 62113-97-7

4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B14011831
CAS No.: 62113-97-7
M. Wt: 348.4 g/mol
InChI Key: LNUOVDYXSVMVOE-UHFFFAOYSA-N
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Description

4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one is a synthetic organic compound with the molecular formula C12H12O8S2. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one typically involves the reaction of 4-methyl-7,8-dihydroxychromen-2-one with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one is unique due to the presence of two methanesulfonyloxy groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

62113-97-7

Molecular Formula

C12H12O8S2

Molecular Weight

348.4 g/mol

IUPAC Name

(4-methyl-8-methylsulfonyloxy-2-oxochromen-7-yl) methanesulfonate

InChI

InChI=1S/C12H12O8S2/c1-7-6-10(13)18-11-8(7)4-5-9(19-21(2,14)15)12(11)20-22(3,16)17/h4-6H,1-3H3

InChI Key

LNUOVDYXSVMVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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